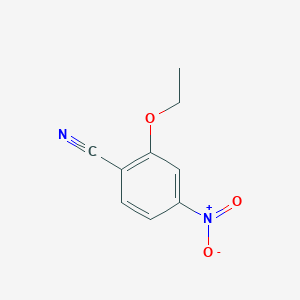

2-ethoxy-4-nitrobenzonitrile

Description

2-Ethoxy-4-nitrobenzonitrile is a substituted benzonitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. Its molecular formula is C₉H₈N₂O₃, with a calculated molecular weight of 192.16 g/mol. The ethoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a push-pull electronic effect that influences reactivity and physicochemical properties. This compound is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals due to the versatility of nitriles and nitro groups in further functionalization (e.g., reduction to amines or participation in coupling reactions) .

Synthesis likely involves nitration of 2-ethoxybenzonitrile. The ethoxy group directs nitration to the para position (relative to itself), yielding the 4-nitro isomer. However, competing meta-directing effects from the nitrile group (-CN) could complicate regioselectivity, necessitating controlled reaction conditions .

Properties

IUPAC Name |

2-ethoxy-4-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-9-5-8(11(12)13)4-3-7(9)6-10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXNPKHTHFLAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-nitrobenzonitrile typically involves the nitration of 2-ethoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 2-ethoxy-4-nitrobenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is carefully monitored to avoid over-nitration and to ensure the selective formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, Pd/C or Raney nickel as catalysts, and methanol or ethanol as solvents.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Reduction: 2-ethoxy-4-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-nitrobenzonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-nitrobenzonitrile involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst . The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the ethoxy group, which affect the overall electron density on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxy-4-nitrobenzonitrile (CAS 177476-75-4)

- Structure: Methoxy (-OCH₃) at position 3, nitro (-NO₂) at position 4.

- Molecular Weight : 178.15 g/mol.

- Melting Point : 125–126°C .

- Key Differences: The meta placement of the methoxy group (vs. ortho ethoxy in the target compound) reduces steric hindrance, enhancing crystalline symmetry and raising the melting point. Electronic effects differ: The nitro group in 3-methoxy-4-nitrobenzonitrile experiences weaker resonance stabilization from the methoxy group due to their meta relationship, whereas in 2-ethoxy-4-nitrobenzonitrile, the ortho ethoxy may sterically hinder nitro-group reactivity .

4-Ethoxy-2,3-difluorobenzonitrile

- Structure : Ethoxy (-OCH₂CH₃) at position 4, fluorine atoms at positions 2 and 3.

- Molecular Weight : 183.15 g/mol (calculated).

- Key Differences: Fluorine’s strong electron-withdrawing nature increases the compound’s polarity and oxidative stability compared to nitro-substituted analogs. The ethoxy group at position 4 (vs. Industrial synthesis of such fluorinated analogs often requires high-temperature/pressure conditions, as noted in .

4-[2-(Aminooxy)ethoxy]benzonitrile (CAS 1448673-15-1)

- Structure: Aminooxy-ethoxy (-OCH₂CH₂ONH₂) at position 4.

- Molecular Weight : 178.19 g/mol.

- Key Differences: The aminooxy group enables unique reactivity, such as oxime formation, absent in nitro- or fluoro-substituted analogs. Synthesized via high-yield routes (96% reported), contrasting with the likely lower yields for nitro-substituted compounds due to harsh nitration conditions .

Data Table: Comparative Analysis

Research Findings and Discussion

Substituent Position and Reactivity :

- Ortho ethoxy groups in 2-ethoxy-4-nitrobenzonitrile may sterically hinder electrophilic substitution at the 6-position, whereas meta-substituted analogs (e.g., 3-methoxy-4-nitrobenzonitrile) allow more predictable reactivity .

- Fluorine in 4-ethoxy-2,3-difluorobenzonitrile enhances thermal stability, making it suitable for high-temperature industrial processes .

Electronic Effects :

Safety and Handling :

- Nitro-substituted benzonitriles are generally classified as irritants, requiring precautions against inhalation and skin contact. Fluorinated analogs may pose additional environmental hazards due to fluorine’s persistence .

Biological Activity

2-Ethoxy-4-nitrobenzonitrile is a compound that has garnered attention in various fields of research due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-4-nitrobenzonitrile is . The presence of the ethoxy group, nitro group, and nitrile group contributes to its reactivity and biological properties.

The biological activity of 2-ethoxy-4-nitrobenzonitrile can be attributed to several mechanisms, including:

- Enzyme Interaction : The compound acts as a probe in studying enzyme activities, which can lead to the development of biochemical assays.

- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular processes.

- Ligand Behavior : The nitrile group may act as a ligand in coordination chemistry, potentially interacting with metal ions or other biological molecules.

Antimicrobial Activity

Research has indicated that 2-ethoxy-4-nitrobenzonitrile exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant activity against Gram-negative bacteria, particularly those within the ESKAPE group known for their antibiotic resistance.

| Bacterial Strain | EC50 (µM) |

|---|---|

| Klebsiella pneumoniae | 15.0 |

| Escherichia coli | 22.5 |

| Burkholderia pseudomallei | 18.0 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents aimed at resistant bacterial infections .

Cytotoxicity

The cytotoxic effects of 2-ethoxy-4-nitrobenzonitrile were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 12 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.0 |

| MCF-7 | 25.0 |

| A549 | 30.5 |

These findings highlight the compound's potential in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of 2-ethoxy-4-nitrobenzonitrile against antibiotic-resistant strains showed promising results, particularly in inhibiting growth in Klebsiella pneumoniae and Burkholderia pseudomallei. The study emphasized the need for further investigation into its mechanism and potential therapeutic applications .

- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that 2-ethoxy-4-nitrobenzonitrile selectively induced apoptosis in HeLa cells while exhibiting lower toxicity towards normal cells. This selectivity could be beneficial for targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.